Selectivity Profile in Cytochrome P450 Enzyme Inhibition: A Comparative Study
In a comparative in vitro study, (4-Oxocyclohexyl)boronic acid demonstrated a significant selectivity window between the closely related enzymes CYP11B2 and CYP11B1. It inhibited CYP11B2 with an IC₅₀ of 33 nM, while showing negligible inhibition of CYP11B1 (IC₅₀ > 10,000 nM) [1]. This represents a selectivity ratio of >300-fold. This selectivity is critical for minimizing off-target effects related to glucocorticoid synthesis. In a separate assay, its inhibition of CYP3A4 was also negligible (IC₅₀ > 50,000 nM), while inhibition of CYP2C9 was moderate with an IC₅₀ of 3,800 nM [2]. This quantitative profile provides a clear basis for selecting this scaffold over others with different CYP inhibition fingerprints.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | CYP11B2: 33 nM; CYP11B1: >10,000 nM |
| Comparator Or Baseline | CYP11B1 inhibition as a baseline for selectivity |
| Quantified Difference | Selectivity ratio > 300-fold (CYP11B2 vs. CYP11B1) |
| Conditions | In vitro enzyme assays using human CYP11B2 and CYP11B1 expressed in V79 cells; substrate: 11-deoxycorticosterone. |
Why This Matters
The >300-fold selectivity for CYP11B2 over CYP11B1 is a critical differentiation point for medicinal chemists aiming to avoid cross-reactivity with related steroidogenic enzymes, reducing the risk of unwanted endocrine side effects.
- [1] BindingDB. BDBM50249048 (CHEMBL4080256). IC₅₀ data for Cytochrome P450 11B2 and 11B1. View Source
- [2] BindingDB. BDBM50249048 (CHEMBL4080256). IC₅₀ data for Cytochrome P450 3A4 and 2C9. View Source
